3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with an appropriate diketone.
Introduction of the chlorophenyl and fluorophenyl groups: This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of phenolic substrates . This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and binding affinity.
3-(4-chlorophenyl)-7-(4-methylphenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine: Substitution of the fluorophenyl group with a methylphenyl group alters its electronic properties.
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups, along with the methoxymethyl moiety, makes 3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O/c1-26-12-17-19(14-2-6-15(21)7-3-14)20-23-11-10-18(25(20)24-17)13-4-8-16(22)9-5-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHFTBBUBGFBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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